molecular formula C25H26N2O7S B11419789 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11419789
M. Wt: 498.5 g/mol
InChI Key: TWUYYUIZWFSVES-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound featuring multiple functional groups, including methoxy, hydroxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization reaction between a monocarbonyl curcuminoid and an appropriate hydrazine derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reaction volumes required for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups in place of the methoxy groups .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, it may interact with DNA, causing changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile apart is its combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C25H26N2O7S/c1-30-18-7-6-15(10-19(18)31-2)25(29)13-35-24-17(12-26)16(11-22(28)27(24)25)14-8-20(32-3)23(34-5)21(9-14)33-4/h6-10,16,29H,11,13H2,1-5H3

InChI Key

TWUYYUIZWFSVES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C(=C4)OC)OC)OC)C#N)O)OC

Origin of Product

United States

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